Benzene, 1,1'-[methylenebis(sulfonyl)]bis[2-chloro- (9CI)
Description
This compound features two benzene rings linked by a methylenebis(sulfonyl) group (–CH₂(SO₂)₂–), with each benzene substituted at the 2-position by a chlorine atom. The sulfonyl groups (SO₂) are strong electron-withdrawing moieties, which significantly influence the compound’s chemical reactivity, stability, and environmental persistence.
Properties
IUPAC Name |
1-chloro-2-[(2-chlorophenyl)sulfonylmethylsulfonyl]benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2O4S2/c14-10-5-1-3-7-12(10)20(16,17)9-21(18,19)13-8-4-2-6-11(13)15/h1-8H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWOQZDGIHNOBLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)S(=O)(=O)CS(=O)(=O)C2=CC=CC=C2Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Benzene, 1,1’-[methylenebis(sulfonyl)]bis[2-chloro- (9CI) typically involves the reaction of benzene derivatives with sulfonyl chloride and methylene chloride under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as aluminum chloride, to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
Benzene, 1,1’-[methylenebis(sulfonyl)]bis[2-chloro- (9CI) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can lead to the formation of sulfoxide intermediates.
Substitution: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Benzene, 1,1’-[methylenebis(sulfonyl)]bis[2-chloro- (9CI) has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Benzene, 1,1’-[methylenebis(sulfonyl)]bis[2-chloro- (9CI) involves its interaction with molecular targets through its sulfonyl and chlorine functional groups. These interactions can lead to the inhibition of specific enzymes or the disruption of cellular processes, depending on the context of its application. The exact pathways involved are subject to ongoing research and may vary based on the compound’s derivatives and their specific uses.
Comparison with Similar Compounds
Structural Analogs with Sulfur-Containing Bridges
(a) Benzene, 1,1'-[(2E)-2-butene-1,4-diylbis(thio)]bis- (9CI) (CAS 6728-08-1)
- Structure : Two benzene rings connected via a trans-butene-diylbis(thio) bridge (–S–CH₂–CH=CH–CH₂–S–) .
- Key Differences :
- Bridge Type : Thioether (–S–) vs. sulfonyl (–SO₂–). Thioethers are less oxidized, making them more susceptible to oxidation compared to sulfonyl groups.
- Reactivity : The sulfonyl group in the target compound enhances electrophilicity, favoring nucleophilic substitution reactions, whereas the thioether bridge may participate in redox reactions.
- Molecular Weight : The target compound’s molecular weight is expected to be higher due to the sulfonyl groups (SO₂ has a molar mass of 96 g/mol vs. 32 g/mol for –S–).
(b) Benzene, 1,1'-sulfinylbis[2-nitro- (9CI) (CAS 30388-70-6)
- Structure: Sulfinyl (–SO–) bridge with nitro (–NO₂) substituents .
- Key Differences: Oxidation State: Sulfinyl (SO) is intermediate between thioether and sulfonyl. Sulfonyl groups are more electron-withdrawing, increasing the compound’s acidity and stability. Substituents: Nitro groups vs. chloro substituents.
Analogs with Chlorinated Bridges
(a) Ethane, 1,1'-[methylenebis(oxy)]bis[2-chloro- (CAS 111-91-1)
- Structure : Chlorinated ethane derivative with methylenebis(oxy) (–O–CH₂–O–) bridges .
- Key Differences :
- Bridge Composition : Oxygen-based vs. sulfonyl-based. Oxygen bridges are less polar, resulting in lower solubility in polar solvents compared to sulfonyl-containing compounds.
- Environmental Impact : Both compounds are likely regulated under hazardous waste codes (e.g., U024 for the ethane analog) due to chloro substituents .
(b) Benzene,1,1'-[(1E)-1,2-dichloro-1,2-ethenediyl]bis[4-chloro- (CAS 60404-98-0)
- Structure : Dichloroethenediyl bridge with chloro-substituted benzene rings .
- Key Differences: Bridge Rigidity: The ethenediyl bridge introduces rigidity and planarity, whereas the methylenebis(sulfonyl) bridge offers flexibility.
Physicochemical Properties Comparison
Biological Activity
Benzene, 1,1'-[methylenebis(sulfonyl)]bis[2-chloro- (9CI), also known as a sulfonamide derivative, has garnered attention in scientific research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
Chemical Structure and Properties
- Chemical Name : Benzene, 1,1'-[methylenebis(sulfonyl)]bis[2-chloro- (9CI)
- Molecular Formula : C13H10Cl2N2O4S2
- CAS Number : 101-14-4
This compound features a benzene ring with two chloro substituents and sulfonyl groups that contribute to its chemical reactivity and biological interactions.
Biological Activity Overview
Research indicates that sulfonamide derivatives, including Benzene, 1,1'-[methylenebis(sulfonyl)]bis[2-chloro-, exhibit various biological activities:
- Antimicrobial Activity : Some studies have shown that sulfonamide compounds can inhibit bacterial growth by targeting folic acid synthesis pathways in bacteria.
- Anticancer Potential : There is emerging evidence that certain sulfonamide derivatives may have anticancer properties. For instance, they can induce apoptosis in cancer cells and inhibit tumor growth.
1. Cardiovascular Effects
A study investigated the effects of benzenesulfonamide derivatives on perfusion pressure and coronary resistance using an isolated rat heart model. The results indicated that:
- 4-(2-aminoethyl)-benzenesulfonamide significantly decreased perfusion pressure and coronary resistance compared to other derivatives.
- The theoretical interaction with calcium channels suggests potential pathways for cardiovascular modulation .
2. Antimicrobial Properties
Research on the antimicrobial activity of benzene sulfonamides has demonstrated:
- Inhibition of Bacterial Growth : Various derivatives showed effective inhibition against Gram-positive and Gram-negative bacteria, indicating their potential as antibiotic agents.
3. Anticancer Activity
Studies have assessed the anticancer effects of benzene sulfonamide derivatives:
- Cell Line Studies : Compounds were tested on various cancer cell lines, showing significant cytotoxicity and the ability to induce apoptosis .
Data Tables
Regulatory Status
The Environmental Protection Agency (EPA) has evaluated similar compounds under the Toxic Substances Control Act (TSCA). Benzene sulfonamides have been determined to be "not likely to present an unreasonable risk" based on current usage patterns .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
